![molecular formula C20H23N5O3S B11621753 N-tert-butyl-3-[(2E)-1-(1,1-dioxido-1,2-benzothiazol-3-yl)-2-(pyridin-3-ylmethylidene)hydrazinyl]propanamide](/img/structure/B11621753.png)
N-tert-butyl-3-[(2E)-1-(1,1-dioxido-1,2-benzothiazol-3-yl)-2-(pyridin-3-ylmethylidene)hydrazinyl]propanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-tert-butil-3-[(2E)-1-(1,1-dióxido-1,2-benzotiazol-3-il)-2-(piridin-3-ilmetilideno)hidrazinil]propanamida es un compuesto orgánico complejo con posibles aplicaciones en diversos campos científicos. Este compuesto presenta un grupo tert-butilo, un anillo de benzotiazol con un sustituyente dióxido y un enlace hidrazinil a un anillo de piridina. Su estructura única sugiere una utilidad potencial en química medicinal, particularmente en el desarrollo de nuevos agentes terapéuticos.
Métodos De Preparación
Rutas sintéticas y condiciones de reacción
La síntesis de N-tert-butil-3-[(2E)-1-(1,1-dióxido-1,2-benzotiazol-3-il)-2-(piridin-3-ilmetilideno)hidrazinil]propanamida generalmente implica múltiples pasos:
Formación del anillo de benzotiazol: El anillo de benzotiazol se puede sintetizar mediante la ciclación de 2-aminobenceno-tiol con un aldehído o cetona adecuado en condiciones ácidas.
Oxidación: El anillo de benzotiazol luego se oxida para introducir el grupo dióxido, a menudo utilizando agentes oxidantes como peróxido de hidrógeno o ácido m-cloroperbenzoico.
Formación de hidrazona: El enlace hidrazinil se forma haciendo reaccionar el derivado de benzotiazol con hidrazina o un derivado de hidrazina.
Condensación con aldehído de piridina: La hidrazona se condensa luego con piridina-3-carbaldehído en condiciones básicas para formar el enlace hidrazinil-piridina deseado.
Introducción del grupo tert-butilo: Finalmente, el grupo tert-butilo se introduce a través de una reacción de sustitución, típicamente utilizando cloruro de tert-butilo en presencia de una base como el hidruro de sodio.
Métodos de producción industrial
La producción industrial de este compuesto probablemente involucraría la optimización de los pasos sintéticos anteriores para maximizar el rendimiento y la pureza. Esto podría incluir el uso de reactores de flujo continuo para un mejor control de las condiciones de reacción y la implementación de técnicas de purificación avanzadas como la cromatografía líquida de alto rendimiento (HPLC).
Análisis De Reacciones Químicas
Tipos de reacciones
Oxidación: El compuesto puede sufrir una oxidación adicional, particularmente en el anillo de benzotiazol, potencialmente formando derivados de sulfona.
Reducción: Las reacciones de reducción pueden dirigirse al enlace de hidrazona, convirtiéndolo en un derivado de hidrazina.
Sustitución: El grupo tert-butilo se puede sustituir con otros grupos alquilo o arilo en condiciones apropiadas.
Reactivos y condiciones comunes
Oxidación: Peróxido de hidrógeno, ácido m-cloroperbenzoico.
Reducción: Borohidruro de sodio, hidruro de aluminio y litio.
Sustitución: Haluros de alquilo, haluros de arilo en presencia de una base como hidruro de sodio o terc-butóxido de potasio.
Productos principales
Oxidación: Derivados de sulfona.
Reducción: Derivados de hidrazina.
Sustitución: Varios derivados sustituidos con alquilo o arilo.
Aplicaciones Científicas De Investigación
Química
En química, este compuesto puede servir como bloque de construcción para la síntesis de moléculas más complejas. Su estructura única permite la exploración de nuevas vías de reacción y el desarrollo de nuevas metodologías sintéticas.
Biología
En la investigación biológica, se puede explorar el potencial del compuesto como molécula bioactiva. Sus características estructurales sugieren que podría interactuar con varios objetivos biológicos, lo que lo convierte en un candidato para el descubrimiento y desarrollo de fármacos.
Medicina
En química medicinal, la N-tert-butil-3-[(2E)-1-(1,1-dióxido-1,2-benzotiazol-3-il)-2-(piridin-3-ilmetilideno)hidrazinil]propanamida podría investigarse por su potencial terapéutico. Su capacidad para interactuar con objetivos moleculares específicos podría conducir al desarrollo de nuevos tratamientos para enfermedades.
Industria
En aplicaciones industriales, el compuesto podría utilizarse en el desarrollo de nuevos materiales o como catalizador en reacciones químicas. Su estabilidad y reactividad lo convierten en un componente versátil en diversos procesos industriales.
Mecanismo De Acción
El mecanismo de acción de N-tert-butil-3-[(2E)-1-(1,1-dióxido-1,2-benzotiazol-3-il)-2-(piridin-3-ilmetilideno)hidrazinil]propanamida probablemente implica su interacción con objetivos moleculares específicos, como enzimas o receptores. El anillo de benzotiazol y la porción de piridina pueden participar en interacciones de apilamiento π-π, enlaces de hidrógeno y coordinación con iones metálicos, influyendo en la actividad biológica del compuesto. El enlace hidrazinil también puede desempeñar un papel en la modulación de la reactividad y la afinidad de unión del compuesto.
Comparación Con Compuestos Similares
Compuestos similares
N-tert-butil-3-[(2E)-1-(1,1-dióxido-1,2-benzisotiazol-3-il)-2-(piridin-2-ilmetilideno)hidrazinil]propanamida: Estructura similar pero con un grupo piridin-2-ilmetilideno.
N-tert-butil-3-[(2E)-1-(1,1-dióxido-1,2-benzisotiazol-3-il)-2-(quinolin-3-ilmetilideno)hidrazinil]propanamida: Contiene un anillo de quinolina en lugar de un anillo de piridina.
N-tert-butil-3-[(2E)-1-(1,1-dióxido-1,2-benzisotiazol-3-il)-2-(piridin-4-ilmetilideno)hidrazinil]propanamida: Presenta un grupo piridin-4-ilmetilideno.
Singularidad
La singularidad de N-tert-butil-3-[(2E)-1-(1,1-dióxido-1,2-benzotiazol-3-il)-2-(piridin-3-ilmetilideno)hidrazinil]propanamida radica en su combinación específica de grupos funcionales y motivos estructurales. La presencia del grupo tert-butilo, el anillo de benzotiazol con un sustituyente dióxido y el enlace hidrazinil-piridina proporcionan un perfil químico distinto que puede conducir a una reactividad y actividad biológica únicas en comparación con compuestos similares.
Esta descripción detallada debería proporcionar una comprensión completa de la N-tert-butil-3-[(2E)-1-(1,1-dióxido-1,2-benzotiazol-3-il)-2-(piridin-3-ilmetilideno)hidrazinil]propanamida, su síntesis, reacciones, aplicaciones y singularidad
Propiedades
Fórmula molecular |
C20H23N5O3S |
|---|---|
Peso molecular |
413.5 g/mol |
Nombre IUPAC |
N-tert-butyl-3-[(1,1-dioxo-1,2-benzothiazol-3-yl)-[(E)-pyridin-3-ylmethylideneamino]amino]propanamide |
InChI |
InChI=1S/C20H23N5O3S/c1-20(2,3)23-18(26)10-12-25(22-14-15-7-6-11-21-13-15)19-16-8-4-5-9-17(16)29(27,28)24-19/h4-9,11,13-14H,10,12H2,1-3H3,(H,23,26)/b22-14+ |
Clave InChI |
OBWOFEGZLJRJCQ-HYARGMPZSA-N |
SMILES isomérico |
CC(C)(C)NC(=O)CCN(C1=NS(=O)(=O)C2=CC=CC=C21)/N=C/C3=CN=CC=C3 |
SMILES canónico |
CC(C)(C)NC(=O)CCN(C1=NS(=O)(=O)C2=CC=CC=C21)N=CC3=CN=CC=C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-[N-(4-Chlorophenyl)4-methoxybenzenesulfonamido]-N-[(4-methylphenyl)methyl]acetamide](/img/structure/B11621675.png)
![(5E)-3-(4-chlorophenyl)-5-{3-methoxy-4-[(4-nitrobenzyl)oxy]benzylidene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B11621676.png)
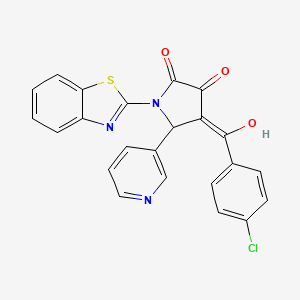
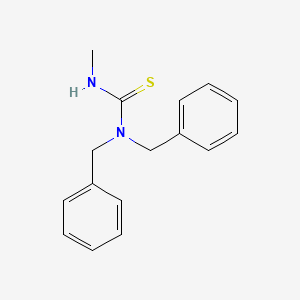
![5-[(1-benzyl-2-methyl-1H-indol-3-yl)methylidene]-2-thioxodihydropyrimidine-4,6(1H,5H)-dione](/img/structure/B11621693.png)
![8-(4-chlorophenyl)-6-oxo-3,4-dihydro-2H,6H-pyrimido[2,1-b][1,3]thiazine-7-carbonitrile](/img/structure/B11621703.png)
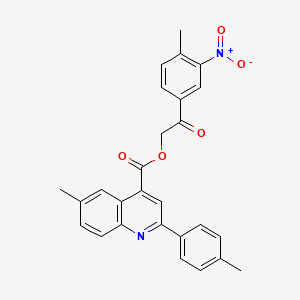
![(2E)-3-(2H-chromen-3-yl)-2-[(4-methylphenyl)sulfonyl]prop-2-enenitrile](/img/structure/B11621705.png)
![(5Z)-5-[[2-(furan-2-ylmethylamino)-7-methyl-4-oxopyrido[1,2-a]pyrimidin-3-yl]methylidene]-3-[(4-methylphenyl)methyl]-2-sulfanylidene-1,3-thiazolidin-4-one](/img/structure/B11621713.png)
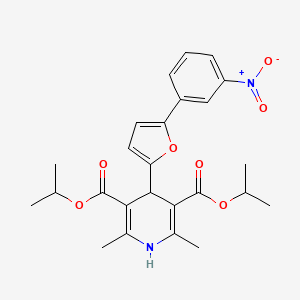
![N-(3-chloro-2-methylphenyl)-2-{[4-(4-chlorophenyl)-3-cyano-5-oxo-1,4,5,6,7,8-hexahydroquinolin-2-yl]sulfanyl}acetamide](/img/structure/B11621735.png)
![1-(8-ethoxy-4,4-dimethyl-1-thioxo-1,4-dihydro-5H-[1,2]dithiolo[3,4-c]quinolin-5-yl)-2-phenylethanone](/img/structure/B11621737.png)
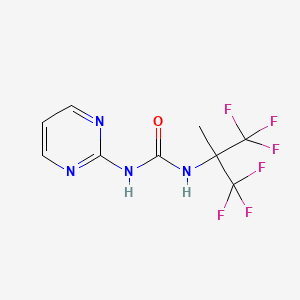
![ethyl (2Z)-2-(4-bromobenzylidene)-5-(3-methoxyphenyl)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B11621749.png)
